molecular formula C22H19N5O2 B3016770 3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-77-6

3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3016770
CAS RN: 887463-77-6
M. Wt: 385.427
InChI Key: PZGFVQUQHDIBLH-UHFFFAOYSA-N
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Description

The compound 3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heteroaromatic compound that belongs to the purine family. Purines are a key class of molecules in biochemistry and pharmaceuticals, serving as the building blocks for DNA and RNA, as well as being components of many drugs and bioactive molecules. The specific structure of this compound suggests potential for interaction with biological systems, possibly through intercalation with DNA or by inhibiting enzymes that interact with purine or purine-like structures.

Synthesis Analysis

The synthesis of related purine derivatives often involves multi-step reactions starting from simpler pyrimidine or imidazole precursors. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions including hydrogenation and reactions with orthocarboxylate and mesyl chloride . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing intramolecular cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused ring system that includes imidazole and pyrimidine rings. The presence of substituents like benzyl, methyl, and phenyl groups can significantly influence the molecule's electronic distribution, conformation, and potential for intermolecular interactions. The self-association of purine derivatives in aqueous solutions has been studied, revealing that the position of nitrogen atoms in the rings plays a crucial role in self-association processes, which could involve dimerization or polymerization . These structural features are critical for understanding the chemical behavior and biological activity of the compound.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including alkylation, arylation, and nucleophilic substitution, depending on the functional groups present and the reaction conditions. The synthesis of related compounds, such as 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, involves reactions like selenylation and hydrazinolysis, indicating the versatility of purine chemistry . The reactivity of the specific compound would likely be influenced by the electron-donating and withdrawing effects of the substituents, as well as steric factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can lead to significant UV absorption, which can be studied by ultraviolet spectroscopy . The self-association behavior in solution can affect solubility and molar absorptivity. The substituents on the purine core can also impact the compound's melting point, solubility in various solvents, and stability. The synthesis of novel derivatives, such as those described in the provided papers, often includes characterization of these properties through spectroscopic methods (1H-NMR, 13C-NMR, and mass spectrometry) and elemental analysis .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A series of derivatives of this compound, particularly N-8-arylpiperazinylpropyl derivatives, have been synthesized and evaluated for their potential pharmacological activities. These compounds have shown potent ligand activity for 5-HT(1A) receptors and exhibit anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).

Receptor Affinity and Molecular Studies

  • Further research on similar derivatives, focusing on their structure-activity relationships, has indicated significant affinity for serotoninergic and dopaminergic receptors. These studies have also highlighted the importance of substituents at certain positions of the compound for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Adenosine Receptor Antagonism

  • Research has identified derivatives of this compound as potent and selective antagonists of the A(3) adenosine receptors. This finding is significant, as compounds with antagonistic activity towards adenosine receptors have therapeutic potential in various areas, including neurodegenerative diseases (Baraldi et al., 2005).

Dual-Target Ligands for Neurodegenerative Diseases

  • Another avenue of research has explored the potential of this compound's derivatives as dual-target-directed ligands. These ligands combine antagonistic activity against A2A adenosine receptors with inhibition of monoamine oxidase B (MAO-B), making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's disease (Załuski et al., 2019).

Psychotropic Properties and Metabolic Stability

  • A particular focus has been on the development of derivatives with psychotropic properties, including antidepressant and anxiolytic-like activities. These studies have also assessed the metabolic stability and cell permeability of these compounds, which are crucial factors for their potential therapeutic use (Zagórska et al., 2018).

Novel Synthesis Methods

  • The compound has also been a subject of study in the context of synthesizing new derivatives and exploring their biological activities, such as antibacterial, antifungal, and antioxidant properties. This demonstrates the compound's versatility in the development of new pharmacologically active molecules (Sunitha & Brahmeshwari, 2021).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds have a promising future in the field of drug development.

properties

IUPAC Name

2-benzyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-13-25-18-19(23-21(25)27(15)17-11-7-4-8-12-17)24(2)22(29)26(20(18)28)14-16-9-5-3-6-10-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGFVQUQHDIBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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